1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to 1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine, typically involves multi-step chemical reactions, starting from basic aromatic compounds and piperazine. For instance, the synthesis of related compounds has been achieved through methods such as cyclocondensation reactions and N-alkylation, indicating a versatile approach to synthesizing complex piperazine derivatives (Zhang et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, including techniques like single-crystal X-ray diffraction, provides detailed insights into the compound's geometry. Compounds structurally similar to 1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine often display intricate molecular conformations, with specific dihedral angles between aromatic rings and piperazine cores, highlighting the spatial arrangement crucial for their chemical behavior and interaction potential (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including interactions with other organic molecules, which can significantly alter their chemical properties. For example, substitutions at different positions on the phenyl ring or modifications to the piperazine nitrogen can impact the compound's affinity towards certain receptors or its overall reactivity, as seen in structure-affinity relationship studies (Raghupathi et al., 1991).
Physical Properties Analysis
The physical properties of 1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and can be analyzed through spectroscopic and thermal methods, providing insights into its stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of such piperazine derivatives, are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups on the aromatic rings can affect the compound's overall electron distribution, impacting its reactivity and interactions with other chemical entities. Spectroscopic investigations, such as FT-IR, FT-Raman, NMR, and UV-Vis, alongside computational methods like density functional theory (DFT), are employed to understand these properties in depth, offering a comprehensive view of the compound's chemical behavior (Prabavathi et al., 2015).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-9-5-4-8-17(18)21-12-10-20(11-13-21)14-15-6-2-3-7-16(15)19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOFKWWHTCTFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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